molecular formula C25H22N2O2 B2469033 N-((2Z,4E)-1-oxo-5-phenyl-1-(p-tolylamino)penta-2,4-dien-2-yl)benzamide CAS No. 1164553-38-1

N-((2Z,4E)-1-oxo-5-phenyl-1-(p-tolylamino)penta-2,4-dien-2-yl)benzamide

Cat. No.: B2469033
CAS No.: 1164553-38-1
M. Wt: 382.463
InChI Key: UYQNXFGGJSWAGN-LABNAMAPSA-N
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Description

“N-((2Z,4E)-1-oxo-5-phenyl-1-(p-tolylamino)penta-2,4-dien-2-yl)benzamide” is an organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((2Z,4E)-1-oxo-5-phenyl-1-(p-tolylamino)penta-2,4-dien-2-yl)benzamide” typically involves multi-step organic reactions. The key steps may include:

    Formation of the penta-2,4-dien-2-yl intermediate: This can be achieved through aldol condensation or similar reactions.

    Introduction of the phenyl and p-tolylamino groups: These groups can be introduced via nucleophilic substitution or coupling reactions.

    Formation of the benzamide moiety: This step often involves the reaction of an amine with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

“N-((2Z,4E)-1-oxo-5-phenyl-1-(p-tolylamino)penta-2,4-dien-2-yl)benzamide” can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications, such as in drug development.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of “N-((2Z,4E)-1-oxo-5-phenyl-1-(p-tolylamino)penta-2,4-dien-2-yl)benzamide” depends on its specific interactions with molecular targets. These may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Participating in signaling pathways: Influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other benzamide derivatives or compounds with similar structural motifs. Examples include:

  • N-phenylbenzamide
  • N-(p-tolyl)benzamide
  • N-(2,4-dienyl)benzamide

Uniqueness

The uniqueness of “N-((2Z,4E)-1-oxo-5-phenyl-1-(p-tolylamino)penta-2,4-dien-2-yl)benzamide” lies in its specific combination of functional groups and structural features, which may confer unique reactivity and biological activity.

Properties

IUPAC Name

N-[(2Z,4E)-1-(4-methylanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-19-15-17-22(18-16-19)26-25(29)23(14-8-11-20-9-4-2-5-10-20)27-24(28)21-12-6-3-7-13-21/h2-18H,1H3,(H,26,29)(H,27,28)/b11-8+,23-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQNXFGGJSWAGN-LABNAMAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C/C=C/C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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